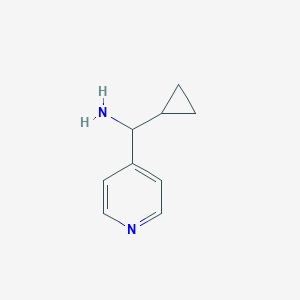

1-Cyclopropyl-1-(4-pyridyl)methylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Cyclopropyl-1-(4-pyridyl)methylamine, also known as CPMA, is a heterocyclic amine with a pyridine ring and a cyclopropyl group attached to a methylamine group. It has a molecular formula of C9H12N2 and a molecular weight of 148.21 .

Molecular Structure Analysis

The molecular structure of 1-Cyclopropyl-1-(4-pyridyl)methylamine consists of a cyclopropyl group (a three-membered carbon ring) attached to a methylamine group, which is further attached to a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) .Physical And Chemical Properties Analysis

1-Cyclopropyl-1-(4-pyridyl)methylamine has a predicted boiling point of 272.0±15.0 °C and a predicted density of 1.147±0.06 g/cm3 . It also has a predicted pKa value of 8.05±0.50 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

1-Cyclopropyl-1-(4-pyridyl)methylamine serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures. Its utility is highlighted in the synthesis of 1,4-dihydropyridines (1,4-DHPs) and related heterocycles through iodine-mediated annulation reactions of N-cyclopropyl enamines. This process facilitates the creation of 1,4-DHP derivatives and their subsequent transformation into pyridine and bicyclic frameworks, underscoring the compound's role in generating pharmacologically relevant structures (Wei et al., 2021).

Furthermore, the cyclopropylamine moiety is instrumental in cycloaddition reactions, as demonstrated in the synthesis of novel paracyclophanylpyrroles through formal [3π + 3π]cycloaddition, revealing its significance in constructing pyrrole derivatives with potential application in material science and pharmaceutical research (Aly, 2007).

Catalysis and Mechanistic Studies

1-Cyclopropyl-1-(4-pyridyl)methylamine and its derivatives are pivotal in catalysis, particularly in cyclopropanation reactions. The compound's structure facilitates the development of catalytic systems for the efficient synthesis of cyclopropane-containing molecules, a key structural motif in many biologically active compounds. Research involving chiral and achiral ruthenium complexes showcases the application of cyclopropylamine derivatives in cyclopropanation of styrene, illustrating the compound's role in asymmetric synthesis and its potential for creating novel therapeutic agents (Bianchini et al., 2000).

Metabolic Engineering and Bioorthogonal Chemistry

In the realm of metabolic engineering, cyclopropylamine derivatives have emerged as valuable tools for bioorthogonal chemistry, enabling the labeling and visualization of biomolecules in living systems. The introduction of cyclopropene-modified hexosamine derivatives for metabolic glycoengineering exemplifies this application, with these derivatives undergoing bioorthogonal ligation reactions for cell-surface labeling. This approach offers insights into cellular processes and the development of novel diagnostics and therapeutics (Hassenrück & Wittmann, 2019).

Biocatalysis and Enzyme Mechanism Elucidation

The study of enzyme mechanisms, particularly those involving cytochrome P450, benefits from the use of cyclopropylamine derivatives as mechanistic probes. These compounds aid in understanding the enzymatic oxidation processes, offering a glimpse into the intricate biochemistry of enzyme-catalyzed transformations and their implications for drug metabolism and the development of enzyme inhibitors (Cerny & Hanzlik, 2006).

Safety And Hazards

1-Cyclopropyl-1-(4-pyridyl)methylamine is classified as a warning signal word according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

cyclopropyl(pyridin-4-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-9(7-1-2-7)8-3-5-11-6-4-8/h3-7,9H,1-2,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNXRRXXFSTRFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=NC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-1-(4-pyridyl)methylamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide](/img/structure/B164810.png)

![Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B164836.png)